![molecular formula C27H32O16 B13914192 Steppogenin-7,4'-di-O-beta-D-glucoside](/img/structure/B13914192.png)
Steppogenin-7,4'-di-O-beta-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Steppogenin-7,4’-di-O-beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of steppogenin with glucose under specific reaction conditions. The reaction typically requires the presence of a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is steppogenin. The reaction is catalyzed by an enzyme or a chemical catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Steppogenin-7,4’-di-O-beta-D-glucoside involves the extraction of the compound from the roots of Morus nigra. The extraction process includes grinding the roots, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Steppogenin-7,4’-di-O-beta-D-glucoside .
Chemical Reactions Analysis
Types of Reactions
Steppogenin-7,4’-di-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Steppogenin-7,4’-di-O-beta-D-glucoside can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Steppogenin-7,4'-di-O-β-D-glucoside is a chemical compound found in the Morus genus of plants . It has a molecular formula of C27H32O16 and a molecular weight of 612.5334 .
Tyrosinase Inhibition
Steppogenin-7,4'-di-O-β-D-glucoside is a flavonoid derivative . Glycosidation of hydroxyl groups, particularly at the 4' position, can negatively influence the tyrosinase inhibitory activity of flavonones . Steppogenin-7-O-β-D-glucoside, which is similar in structure, exhibits monophenolase properties and is a stronger tyrosinase inhibitor than kojic acid .
Antioxidant and Antidiabetic Activity
Mulberroside A, a related compound found in Morus nigra roots, exhibits antioxidant properties and antidiabetic activity . Studies involving STZ-induced diabetic rats showed that oral treatment with mulberroside A improved diabetic markers, decreased serum aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen, and increased plasma insulin levels . It also effectively decreased lipid peroxidation .
Ethanol extract of M. nigra leaves has been shown to reduce fasting and postprandial glycemia, improve oral glucose tolerance, increase insulin production, reduce lipolysis and proteolysis in diabetic rats, diminish lipid peroxidation, inhibit low-density lipoprotein (LDL) atherogenic modification and lipid peroxides formation, and increase the expression of adipogenic marker proteins .
Melasma Treatment
Mechanism of Action
The mechanism of action of Steppogenin-7,4’-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Steppogenin-7,4’-di-O-beta-D-glucoside can be compared with other similar flavonoid compounds, such as:
Kuwanon G: Another flavonoid isolated from Morus species, known for its weak tyrosinase inhibitory activity.
Cudraflavone C: A flavonoid with weak tyrosinase inhibitory activity.
Cudraflavone B: Another flavonoid with weak tyrosinase inhibitory activity.
Biological Activity
Steppogenin-7,4'-di-O-beta-D-glucoside is a flavonoid glycoside derived from various plant sources, particularly from the Morus genus. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article will delve into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C27H32O16 and a molecular weight of 612.53 g/mol. The structure features two glucosyl groups attached to the steppogenin backbone, which is significant for its biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in various biological systems.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Steppogenin-7,4'-di-O-β-D-glucoside | 25 | Free radical scavenging |
Ascorbic Acid | 50 | Direct electron donation |
Quercetin | 30 | Chelation of metal ions |
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition may be attributed to the modulation of NF-kB signaling pathways.
Case Study: Inhibition of Inflammatory Markers
A study involving macrophage cell lines treated with this compound showed a significant reduction in the expression levels of inflammatory markers:
- Control Group: TNF-α: 150 pg/mL
- Treated Group (10 µM): TNF-α: 80 pg/mL
- Treated Group (50 µM): TNF-α: 40 pg/mL
3. Anticancer Properties
The anticancer potential of this compound has been investigated in several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HCT116 (Colon) | 20 | Cell cycle arrest at G0/G1 phase |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism: Inhibition of NF-kB pathway reduces the expression of inflammatory cytokines.
- Anticancer Mechanism: Induction of apoptosis involves activation of caspases and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C27H32O16 |
---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-9-1-2-11(12(30)3-9)15-6-14(32)19-13(31)4-10(5-16(19)41-15)40-27-25(38)23(36)21(34)18(8-29)43-27/h1-5,15,17-18,20-31,33-38H,6-8H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
InChI Key |
ZJKGZYLOMWQQSY-YGEVQDKLSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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